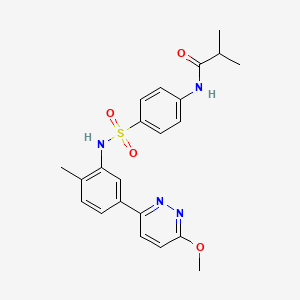
N-(4-(N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)sulfamoyl)phenyl)isobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)sulfamoyl)phenyl)isobutyramide is a useful research compound. Its molecular formula is C22H24N4O4S and its molecular weight is 440.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Receptor Antagonism and Chemical Synthesis
A significant area of research involves the synthesis of derivatives and analogs for receptor antagonism, highlighting the compound's utility in medicinal chemistry. For instance, research on piperazine derivatives as 5-HT7 receptor antagonists presents the synthesis of compounds with potential for modulating receptor activities, which could be relevant for understanding the pharmacological applications of our compound of interest (Yoon et al., 2008). Additionally, the efficient synthesis of a potent PPARpan agonist demonstrates the compound's role in drug discovery and development, offering a pathway for the creation of therapeutics targeting metabolic disorders (Guo et al., 2006).
2. Nanofiltration and Dye Treatment
The compound also finds applications in material science, particularly in the development of nanofiltration membranes for water treatment. Research on novel sulfonated thin-film composite nanofiltration membranes showcases the use of sulfonated aromatic diamine monomers for enhancing water flux and dye rejection, indicating potential research avenues for the compound in environmental applications (Liu et al., 2012).
3. Antimicrobial and Antifungal Activities
The antimicrobial and antifungal properties of related compounds are of significant interest in pharmaceutical and biomedical research. Studies on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives highlight the potential of such compounds to combat microbial infections, suggesting a possible research direction for exploring the antimicrobial efficacy of N-(4-(N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)sulfamoyl)phenyl)isobutyramide (Bektaş et al., 2007).
4. Tubulin Polymerization Inhibition
In cancer research, the inhibition of tubulin polymerization is a targeted mechanism for anticancer drug development. Research identifying methyl 3-((6-methoxypyridazin-3-yl)amino)benzoate as a tubulin polymerization inhibitor through MorphoBase and ChemProteoBase profiling methods highlights the compound's potential in cancer therapy, opening avenues for the compound to be studied in a similar context (Minegishi et al., 2015).
Mécanisme D'action
The compound also contains a pyridazinyl group, which is a heterocyclic aromatic ring. Compounds containing pyridazinyl groups have been found to exhibit various biological activities, including anti-inflammatory, bronchodilatory, antihemolytic, antiaggregative, antibacterial, antimalarial, anticancer, antimicrobial, repellent, insect semiochemical activities, etc .
Propriétés
IUPAC Name |
N-[4-[[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]sulfamoyl]phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-14(2)22(27)23-17-7-9-18(10-8-17)31(28,29)26-20-13-16(6-5-15(20)3)19-11-12-21(30-4)25-24-19/h5-14,26H,1-4H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGZRJNOGPWPLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)OC)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


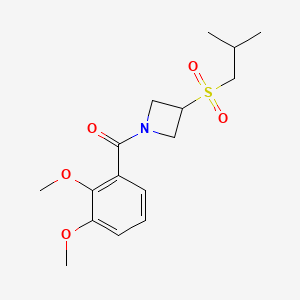


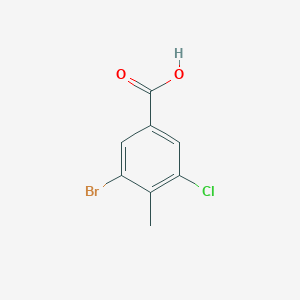
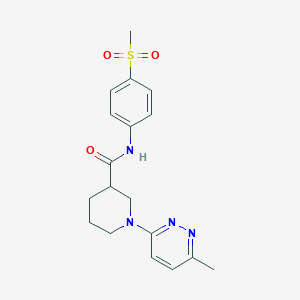
![5-[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-4-fluoropyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2974947.png)
![Tert-butyl 2-azaspiro[3.3]heptane-6-carboxylate;hydrochloride](/img/structure/B2974948.png)

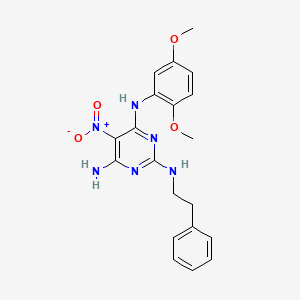
![4-((1-(2-((3-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2974957.png)

![5-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2974961.png)
